2-Chloro-3-(3-chloropropyl)-6-methoxyquinoline
CAS No.: 159383-57-0
Cat. No.: VC21141406
Molecular Formula: C13H13Cl2NO
Molecular Weight: 270.15 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 159383-57-0 |
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Molecular Formula | C13H13Cl2NO |
Molecular Weight | 270.15 g/mol |
IUPAC Name | 2-chloro-3-(3-chloropropyl)-6-methoxyquinoline |
Standard InChI | InChI=1S/C13H13Cl2NO/c1-17-11-4-5-12-10(8-11)7-9(3-2-6-14)13(15)16-12/h4-5,7-8H,2-3,6H2,1H3 |
Standard InChI Key | YTYKURZXNARJCD-UHFFFAOYSA-N |
SMILES | COC1=CC2=CC(=C(N=C2C=C1)Cl)CCCCl |
Canonical SMILES | COC1=CC2=CC(=C(N=C2C=C1)Cl)CCCCl |
Chemical Structure and Properties
2-Chloro-3-(3-chloropropyl)-6-methoxyquinoline, with the Chemical Abstracts Service (CAS) number 159383-57-0, possesses a bicyclic structure comprising a benzene ring fused to a pyridine ring, forming the characteristic quinoline backbone. This compound features three key structural elements: a chlorine atom at the 2-position, a 3-chloropropyl substituent at the 3-position, and a methoxy group at the 6-position .
The molecular formula of this compound is C13H13Cl2NO with a molecular weight of 270.15 g/mol. Its structure can be represented by several chemical identifiers as shown in the table below:
Chemical Identifier | Value |
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CAS Number | 159383-57-0 |
Molecular Formula | C13H13Cl2NO |
Molecular Weight | 270.15 g/mol |
SMILES | ClCCCc1cc2cc(OC)ccc2nc1Cl |
InChI | InChI=1S/C13H13Cl2NO/c1-17-11-4-5-12-10(8-11)7-9(3-2-6-14)13(15)16-12/h4-5,7-8H,2-3,6H2,1H3 |
InChIKey | YTYKURZXNARJCD-UHFFFAOYSA-N |
The structural features of this compound significantly influence its chemical behavior. The chlorine atom at position 2 activates the quinoline ring for nucleophilic substitution reactions, while the 3-chloropropyl group enhances the compound's lipophilicity, potentially improving its membrane permeability in biological systems . The methoxy group at position 6 contributes to the compound's electronic properties and can affect its solubility profile and interaction with biological receptors .
Physical Properties
The physical properties of 2-Chloro-3-(3-chloropropyl)-6-methoxyquinoline have been determined through both experimental measurements and computational predictions. These properties provide valuable information for researchers considering its applications in various chemical processes and biological systems.
Physical Property | Value | Method |
---|---|---|
Boiling Point | 398.4±37.0 °C | Predicted |
Flash Point | 194.7±26.5 °C | Predicted |
Density | 1.265±0.06 g/cm³ | Predicted |
pKa | 0.36±0.50 | Predicted |
Polarizability | 28.9±0.5 10⁻²⁴cm³ | Predicted |
Vapor Pressure | 0.0±0.9 mmHg at 25°C | Predicted |
The compound's high boiling point and low vapor pressure suggest it is relatively stable at room temperature and unlikely to volatilize under normal conditions, making it suitable for various laboratory applications . Its moderate density and polarizability influence its solubility characteristics, which are important considerations in formulation development for potential pharmaceutical applications.
The physical state of 2-Chloro-3-(3-chloropropyl)-6-methoxyquinoline is solid at room temperature. For optimal storage stability, it is recommended to keep the compound at -4°C for short-term storage (1-2 weeks) and at -20°C for long-term storage (1-2 years) .
Applications in Research and Drug Development
2-Chloro-3-(3-chloropropyl)-6-methoxyquinoline has gained attention primarily as a research intermediate and building block in medicinal chemistry. Its applications span several important areas:
Medicinal Chemistry Research
The compound serves as a versatile scaffold for medicinal chemists exploring structure-activity relationships in drug design. The quinoline core is present in numerous pharmaceutically active compounds, and the specific substitution pattern in 2-Chloro-3-(3-chloropropyl)-6-methoxyquinoline provides a platform for further chemical modifications.
Drug Development
As a potential precursor in drug synthesis, this compound contributes to the development of novel therapeutic agents . The quinoline moiety is found in drugs targeting various disease states, including antimalarial, antibacterial, and anticancer medications. The specific substitution pattern in this compound may confer desirable properties for developing drugs with improved efficacy or reduced side effects.
Reference Material
The compound can be used as a reference substance for drug impurities and as a reagent in biological and pharmaceutical research . This application is particularly valuable in quality control procedures and analytical method development.
Research interest in this compound continues to grow as pharmaceutical companies explore new therapeutic agents. Its versatility as a building block for more complex molecules contributes to its relevance in contemporary medicinal chemistry research.
Supplier | Catalog Number | Package Size | Price (approx.) | Delivery Timeframe |
---|---|---|---|---|
Apollo Scientific | OR307900 | 1g | €395.00 | April 28, 2025 |
SynQuest Laboratories | 4H56-5-5A | 1g | $384.00 | Variable |
American Custom Chemicals | HCH0103853 | 5mg | $505.98 | Variable |
Various Chinese suppliers | Multiple | 50mg | ¥1026.00 | 4-7 weeks |
The relatively high price points for small quantities reflect the specialized nature of this compound and its limited production scale .
Market Trends
The global market for 2-Chloro-3-(3-chloropropyl)-6-methoxyquinoline is expanding, with increasing interest from pharmaceutical companies exploring new therapeutic agents. Market growth is likely driven by:
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Expanding research in medicinal chemistry focusing on quinoline derivatives
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Interest in developing novel antimicrobial and anticancer agents
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The compound's versatility as a building block for more complex molecules
Despite its specialized nature, the compound maintains a presence in chemical catalogs worldwide, indicating sustained research interest in its applications and derivatives.
Future Research Directions
Research involving 2-Chloro-3-(3-chloropropyl)-6-methoxyquinoline continues to evolve, with several promising directions for future investigation:
Structure-Activity Relationship Studies
Comprehensive structure-activity relationship studies could help elucidate how modifications to the basic scaffold affect biological activity. This research would provide valuable insights for rational drug design using the quinoline framework.
Detailed Biological Evaluation
Systematic screening of the compound against various biological targets could reveal previously unknown activities. Particular focus areas might include:
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Antimicrobial testing against resistant pathogens
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Evaluation of antineoplastic activity against diverse cancer cell lines
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Assessment of anti-inflammatory and immunomodulatory effects
Computational Studies
Molecular modeling and computational chemistry approaches could predict potential binding interactions with biological targets, guiding experimental design and accelerating drug discovery efforts based on this scaffold.
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